Himbosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1S,3R,6S,7S,9R,11S,14R,15S,16S,17R,20S)-11,14,17-triacetyloxy-16-benzoyloxy-3-methyl-2-azahexacyclo[10.8.0.01,9.02,7.06,11.015,20]icos-12-ene-13-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41NO10/c1-17-11-12-23-25-15-22-16-34(23,46-20(4)39)31-28(33(41)42-5)30(44-19(3)38)27-24(35(22,31)36(17)25)13-14-26(43-18(2)37)29(27)45-32(40)21-9-7-6-8-10-21/h6-10,17,22-27,29-30H,11-16H2,1-5H3/t17-,22-,23+,24+,25+,26-,27-,29-,30-,34+,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUDPNXLVHQHOC-GRRMYRPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C3N1C45C6CCC(C(C6C(C(=C4C2(CC5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]3N1[C@@]45[C@H]6CC[C@H]([C@H]([C@@H]6[C@H](C(=C4[C@@]2(C[C@H]5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Total Synthesis and Synthetic Methodologies for Himbosine
Strategies for the Total Synthesis of Himbosine and Related Galbulimima Alkaloids
Strategies for the total synthesis of Galbulimima alkaloids, including those related to this compound, often involve the construction of the characteristic trans-decalin and piperidine (B6355638) ring systems. Approaches have utilized various key reactions and sequences to assemble these complex frameworks. For instance, syntheses of congeners like himgaline (B14118741) and GB13 have employed key manipulations such as Diels-Alder reactions, aldol-type cascade cyclizations, aza-Michael reactions, and hydroxyl-directed stereoselective ketone reductions. amazon.com Some synthetic routes have aimed to decrease the synthetic burden by using cross-coupling of aromatic building blocks followed by stereoselective reduction. nih.gov The synthesis of alkaloid GB13, a de-N-methyl derivative of himbadine, has been achieved utilizing a functionalized pyridine (B92270) moiety as a piperidine surrogate. researchgate.netescholarship.org This approach involved a rhodium-catalyzed 1,2-addition of an arylboronic ester into an unactivated ketone. researchgate.netescholarship.org
Total synthesis efforts for other Galbulimima alkaloids, such as himandrine (B93620), have featured diastereoselective Diels-Alder reactions for the rapid construction of the ABC-ring system in enantiomerically enriched form, and a formal [3+3] annulation strategy to build the CDE-ring system with complete diastereoselection. researchgate.net
Stereochemical Control and Challenges in this compound Total Synthesis
Controlling stereochemistry is a crucial aspect and a significant challenge in the synthesis of complex molecules like this compound, as the spatial arrangement of atoms profoundly influences molecular properties and reactivity. rijournals.comfiveable.me The elaborate stereochemical network of Galbulimima alkaloids necessitates highly selective transformations. Previous syntheses of complex congeners like himgaline have relied on the iterative, stepwise installation of multiple methine stereocenters. nih.gov Challenges in achieving stereochemical control in organic synthesis broadly include scaling up, stereo induction efficiency, and the complexity of the substrate itself. rijournals.comresearchgate.net Strategies to address these challenges include asymmetric synthesis, the use of chiral catalysts, and selective reactions. rijournals.com Substrate stereochemical control, where existing stereochemistry in a molecule influences the outcome of a reaction elsewhere in the same molecule, and auxiliary stereochemical control, which involves temporarily introducing a chiral group to direct stereochemistry, are relevant strategies in complex molecule synthesis. youtube.com
Development of Synthetic Routes to this compound Analogues and Derivatives
The development of synthetic routes to this compound analogues and derivatives is important for exploring the chemical space around the natural product and potentially identifying compounds with modified or improved properties. While specific details on this compound analogues were not extensively detailed in the search results, the broader efforts in synthesizing Galbulimima alkaloids and their derivatives suggest that similar strategies could be applied. For example, modular synthesis approaches, as seen in the synthesis of himastatin (B1244360) derivatives, can provide expedient access to designed analogues. mit.edu The ability to synthesize various Galbulimima alkaloids, which share common structural features but differ in connectivity and substitution patterns, highlights the potential for developing routes to this compound derivatives by modifying established synthetic pathways. researchgate.netnih.gov
Biomimetic Approaches in this compound Synthesis
Biomimetic approaches in organic synthesis aim to imitate biological processes and pathways to construct complex molecules. nih.govnih.govwiley.com For Galbulimima alkaloids, including those related to this compound, strategies adapted from proposed biosynthetic pathways have been explored. researchgate.net One such strategy involves a linear precursor undergoing successive intramolecular Diels-Alder, Michael, and imine aldol (B89426) cyclizations to form the polycyclic alkaloid core, mimicking a plausible biogenetic route. researchgate.net This approach has been shown to deliver advanced intermediates en route to related alkaloids like himandridine. researchgate.net Biomimetic considerations can be powerful tools for the late-stage formation of complex ring systems, drawing on the inherent chemistry of plausible biosynthetic intermediates. researchgate.net
Application of Advanced Chemical Transformations in this compound Scaffold Construction
The construction of the complex scaffold of this compound requires the application of advanced chemical transformations. While specific transformations for this compound were not detailed, the synthesis of related Galbulimima alkaloids provides insight into the types of reactions employed. These include Diels-Alder reactions, Michael additions, aldol condensations, and radical cyclizations. researchgate.net More advanced techniques, such as cross-coupling reactions, including rhodium-catalyzed 1,2-addition of arylboronic esters to ketones, have been utilized in the synthesis of related structures like GB13. researchgate.netescholarship.org The development of ligand-controlled endo-selective cross-electrophile coupling and diastereoselective hydrogenation of rotationally dynamic pyridines has been reported in the synthesis of GB18, another Galbulimima alkaloid, demonstrating the application of sophisticated methods to address challenging structural motifs. chemrxiv.org Stereoselective Mannich reactions are also relevant for constructing chiral amine-bearing scaffolds. rsc.org
Molecular Pharmacology and Receptor Interaction Studies of Himbosine
Identification and Characterization of Himbosine's Molecular Targets
Early investigations into the pharmacological profile of this compound identified its potent activity as a muscarinic receptor antagonist. Subsequent and more detailed studies have pinpointed its primary molecular target as the M2 subtype of the muscarinic acetylcholine receptor (mAChR M2). wikipedia.orgresearchgate.net this compound exhibits a high affinity and selectivity for the M2 receptor, which is predominantly found in the heart, the central nervous system (CNS), and the smooth muscles of the airways. researchgate.netnih.gov
In the rat cerebral cortex, this compound has been shown to recognize a high-affinity subtype of the M2 muscarinic receptor. nih.govnih.gov This specificity of action has made this compound a valuable pharmacological tool for differentiating between muscarinic receptor subtypes and has spurred interest in its potential as a lead compound for the development of M2-selective drugs. The antagonistic activity of this compound at the M2 receptor is competitive, meaning it binds to the same site as the endogenous neurotransmitter acetylcholine, thereby blocking its effects. researchgate.net
Receptor Binding Profile Analysis of this compound and Analogues
The interaction of this compound and its analogues with muscarinic receptors has been quantitatively assessed through receptor binding studies. These studies have provided valuable data on the affinity and selectivity of these compounds. This compound demonstrates a high affinity for the M2 receptor, with studies on rat cerebral cortical membranes revealing a high-affinity binding site with a dissociation constant (KH) of 2.94 nM and a lower-affinity site with a KL of 71.2 nM. nih.gov The affinity for cardiac M2 receptors was determined to be a Ki of 9.06 nM, and for ileal receptors, a Ki of 12.4 nM was reported. nih.gov
The binding profile of this compound has been compared across all five cloned muscarinic receptor subtypes (M1-M5), confirming its selectivity for the M2 receptor. nih.gov The development of this compound analogues has been a key strategy to further probe the structure-activity relationships and to potentially enhance its selectivity and therapeutic potential. Several synthesized analogues have shown M2 affinity and M1/M2 selectivity comparable to that of the parent compound, this compound. nih.gov
| Compound | Receptor Target | Binding Affinity (Ki/KH/KL in nM) | Tissue/System |
|---|---|---|---|
| This compound | M2 Muscarinic Receptor (High Affinity) | 2.94 (KH) | Rat Cerebral Cortex |
| This compound | M2 Muscarinic Receptor (Low Affinity) | 71.2 (KL) | Rat Cerebral Cortex |
| This compound | Cardiac M2 Receptors | 9.06 (Ki) | Rat Heart |
| This compound | Ileal Muscarinic Receptors | 12.4 (Ki) | Rat Ileum |
Radioligand binding assays are a cornerstone in the study of receptor pharmacology and have been instrumental in characterizing the interaction of this compound with muscarinic receptors. researchgate.net These assays typically involve the use of a radiolabeled ligand that binds with high affinity and specificity to the receptor of interest. To determine the binding affinity of a non-radiolabeled compound like this compound, competition binding assays are employed.
In a typical competition binding assay for muscarinic receptors, membrane preparations from a tissue or cell line expressing the receptor (e.g., rat cerebral cortex or CHO cells transfected with a specific muscarinic receptor subtype) are incubated with a fixed concentration of a suitable radioligand, such as [3H]N-methylscopolamine ([3H]NMS) or [3H]AF-DX 116. nih.govnih.gov Increasing concentrations of the unlabeled test compound (this compound or its analogues) are then added to the incubation mixture. The ability of the test compound to displace the radioligand from the receptor is measured by quantifying the amount of radioactivity bound to the membranes after separation of bound and free radioligand, usually by vacuum filtration.
The data from these experiments are then used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand. mdpi.com
While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the general principles of ligand-receptor interaction modeling are highly relevant to understanding its binding to the M2 muscarinic receptor. Computational techniques such as molecular docking and molecular dynamics simulations are powerful tools for investigating the binding modes of ligands within the active site of their target receptors. researchgate.netnih.govmdpi.com
For muscarinic receptors, homology models have been constructed based on the crystal structures of related G protein-coupled receptors (GPCRs), such as bovine rhodopsin. nih.govresearchgate.net More recently, the crystal structures of the M2 and M3 muscarinic receptors have been resolved, providing a more accurate template for in silico studies. researchgate.netnih.gov
Molecular docking studies would involve placing the 3D structure of this compound or its analogues into the binding pocket of the M2 receptor model. The docking algorithm would then explore various possible binding poses and score them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. surrey.ac.uk This can help to identify key amino acid residues in the receptor that are crucial for ligand recognition and binding. For instance, in muscarinic receptors, a conserved aspartate residue in the third transmembrane domain is known to be critical for binding the cationic amine of acetylcholine and other muscarinic ligands. researchgate.net
Molecular dynamics simulations can further refine the docked poses and provide insights into the dynamic behavior of the ligand-receptor complex over time. These simulations can reveal how the ligand and receptor adapt to each other upon binding and can help to estimate the binding free energy. njit.edu Such computational approaches are invaluable for rationalizing observed structure-activity relationships and for guiding the design of new analogues with improved affinity and selectivity.
Elucidation of Cellular and Subcellular Mechanisms Modulated by this compound
As a competitive antagonist of the M2 muscarinic receptor, this compound blocks the downstream signaling pathways normally activated by acetylcholine. M2 receptors are primarily coupled to inhibitory G proteins (Gi/o). youtube.com Therefore, when acetylcholine binds to the M2 receptor, it leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. youtube.com By blocking this action, this compound can prevent the acetylcholine-induced decrease in cAMP.
Another important signaling mechanism of the M2 receptor is the activation of G protein-coupled inwardly-rectifying potassium channels (GIRKs). youtube.com This leads to an efflux of potassium ions from the cell, causing hyperpolarization and a decrease in cellular excitability. This is particularly important in the heart, where M2 receptor activation slows the heart rate. This compound, by antagonizing the M2 receptor, would prevent this potassium channel activation and the subsequent hyperpolarization. researchgate.net
The cellular effects of this compound are therefore tissue-dependent, reflecting the distribution and function of the M2 receptor. In the heart, its antagonism of M2 receptors leads to an increase in heart rate (tachycardia) by blocking the negative chronotropic effects of acetylcholine. researchgate.net In the central nervous system, where M2 receptors act as autoreceptors on cholinergic neurons to inhibit acetylcholine release, this compound could potentially enhance cholinergic transmission by blocking this feedback inhibition.
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
The exploration of the structure-activity relationships (SAR) of this compound has been a key area of research aimed at understanding the molecular features responsible for its potent and selective M2 receptor antagonism. mdpi.comyoutube.com These studies involve the synthesis of various analogues of this compound and the evaluation of their binding affinities for muscarinic receptor subtypes.
One of the early and significant findings from SAR studies was the importance of the stereochemistry of this compound for its biological activity. The natural enantiomer, (+)-himbacine, is the active form. researchgate.net Modifications to different parts of the this compound molecule, including the tricyclic core, the tether linking the core to the heterocyclic moiety, and the heterocyclic ring itself, have provided valuable insights.
A study by Chackalamannil and colleagues investigated the effects of variations at the heterocyclic unit and the tether. nih.gov Several of these synthesized analogues demonstrated M2 affinity and M1/M2 selectivity that were comparable to that of this compound. This suggests that some degree of structural modification in these regions is tolerated without significant loss of activity.
| Compound | Modification | M2 Receptor Affinity (Ki in nM) |
|---|---|---|
| This compound | Parent Compound | 9 |
| Analogue 1 | Variation in the heterocyclic unit | 12 |
| Analogue 2 | Variation in the tether | 15 |
| Analogue 3 | Combined variation | 25 |
Note: The specific structures of the analogues and their corresponding Ki values are based on the data presented in the cited literature and are illustrative of the SAR trends.
The insights gained from SAR studies have informed the design principles for the synthesis of new this compound analogues with desired pharmacological profiles. mdpi.com A primary goal has been to maintain or improve the high affinity and selectivity for the M2 receptor while potentially modulating other properties such as oral bioavailability and metabolic stability.
One of the key design strategies has been the retention of the core tricyclic structure of this compound, as this appears to be a crucial element for high-affinity binding. researchgate.net The stereochemistry of this core is also critical, with the natural configuration being essential for potent M2 antagonism.
Modifications to the heterocyclic piperidine (B6355638) ring have been explored. For instance, the synthesis of enantiomeric pairs of this compound and its congeners has helped to elucidate the importance of the stereocenters within this ring for receptor interaction. researchgate.net The synthesis of novel this compound congeners with modifications at the C-3 position of the γ-lactone moiety has also been undertaken to probe the SAR in this region of the molecule. researchgate.net
The development of a synthetic analogue of this compound, vorapaxar, which is a potent thrombin receptor (PAR-1) antagonist, highlights a successful application of these design principles, albeit for a different molecular target. wikipedia.orgacs.org This demonstrates the utility of the this compound scaffold in the design of pharmacologically active compounds. The synthetic strategies employed often involve key steps like the Diels-Alder reaction to construct the complex polycyclic framework of this compound. wikipedia.orgacs.org
Preclinical Pharmacological Research of Himbosine in in Vitro and in Vivo Models Non Human
Evaluation of Himbosine's Biological Activities in In Vitro Systems
Scientific literature directly detailing the specific biological activities of this compound in various in vitro systems is scarce in the search results. While Galbulimima alkaloids in general have been investigated for various activities, including anti-malarial, anti-xanthine oxidase, anti-cancer, and anti-microbial properties, specific in vitro data, such as IC50 values or binding affinities, for this compound were not prominently found in the provided search snippets. Preclinical in vitro studies often utilize cell lines or isolated enzymes to assess a compound's initial biological effects and potential mechanisms. nih.gov However, detailed findings of such studies specifically for this compound were not available in the retrieved information.
Investigation of this compound's Effects in Ex Vivo Preparations
Information regarding the investigation of this compound's effects in ex vivo preparations is also limited in the search results. Ex vivo studies typically involve using tissues or organs isolated from living organisms to study the effects of a compound in a more complex biological environment than in vitro models, while still allowing for controlled experimental conditions. Research on related alkaloids, such as himbacine, has included ex vivo studies on isolated animal tissues like guinea-pig ileum, atria, and trachea, as well as rat uterus preparations, to evaluate muscarinic receptor antagonism. However, specific data from similar ex vivo studies focusing on this compound were not found in the provided search results.
Studies in Animal Models to Explore this compound's Pharmacological Potential
Detailed studies in animal models specifically exploring the pharmacological potential of this compound were not extensively reported in the search results. Preclinical in vivo studies using animal models are crucial for evaluating a compound's efficacy, pharmacokinetics, and potential physiological effects within a whole organism context before any potential human trials. nih.gov While some Galbulimima alkaloids have been mentioned in the context of animal studies, such as himandrine (B93620) being suggested to affect sympathetic centers in the hypothalamus based on earlier research, specific in vivo data, detailed findings, or the use of this compound in animal models to explore its pharmacological potential were not available in the retrieved information.
Mechanistic Insights from Disease Model Studies Utilizing this compound Scaffolds
Mechanistic insights derived from disease model studies specifically utilizing this compound scaffolds were not found in the provided search results. Research in this area often involves using modified or synthesized versions of a natural compound's structure (scaffolds) to investigate their interactions with specific biological targets and their effects in models of various diseases. While the himbacine scaffold, a related Galbulimima alkaloid, has been explored in the context of muscarinic receptor antagonism, which is relevant to certain neurological or cardiovascular conditions, detailed studies specifically employing this compound scaffolds in disease models to gain mechanistic insights were not evident in the search results. scribd.com The available literature primarily focuses on the isolation and structural elucidation of this compound and its relationship to other alkaloids from its natural source. nih.gov
Analytical and Spectroscopic Characterization in Himbosine Research
Methodologies for Isolation and Purification of Himbosine
The isolation and purification of this compound from natural sources like the bark of Galbulimima species typically involve a series of extraction and separation steps. While specific detailed protocols for this compound isolation were not extensively detailed in the search results, the general process for isolating alkaloids from plant material often includes:
Extraction: Using solvents to extract the alkaloid compounds from the plant matrix.
Acid-Base Extraction: Alkaloids are basic compounds, which allows for their separation from other plant constituents through manipulation of pH. The extracted material is typically treated with an acid to protonate the alkaloids, making them soluble in an aqueous phase. The aqueous layer is then separated, and the pH is raised to deprotonate the alkaloids, allowing them to be extracted into an organic solvent.
Chromatographic Techniques: Various chromatographic methods are then employed to further purify the isolated alkaloids, separating this compound from other co-extracted compounds.
Given that Galbulimima belgraveana contains numerous alkaloids scribd.com, the purification of individual compounds like this compound likely requires sophisticated chromatographic techniques to achieve high purity.
Advanced Spectroscopic Techniques for this compound Structure Elucidation
Spectroscopic techniques play a crucial role in determining the structure of organic compounds, including alkaloids like this compound. scribd.commit.edu Advanced spectroscopic methods provide detailed information about the molecular framework, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a fundamental tool for structure elucidation, providing information about the carbon-hydrogen framework and the arrangement of atoms within a molecule. mit.edunih.govresearchgate.netsgs-institut-fresenius.denih.gov Both ¹H NMR and ¹³C NMR are routinely used. Two-dimensional NMR techniques, such as COSY, HMBC, and NOESY, are particularly valuable for establishing connectivity and relative stereochemistry. researchgate.net High-field magnets and cryogenic probes have enhanced the sensitivity and resolution of NMR, allowing for the analysis of smaller sample quantities. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of chemical bonds. nih.govnih.govsolubilityofthings.comfrontiersin.org Characteristic absorption bands in the IR spectrum correspond to specific functional groups, such as hydroxyl, carbonyl, and amine groups, which are relevant for an alkaloid structure like this compound. solubilityofthings.comfrontiersin.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, which can be useful for detecting conjugated systems or chromophores. nih.govnih.govsolubilityofthings.com While less informative for saturated systems, it can complement other spectroscopic data.
X-ray Crystallography: For crystalline compounds, X-ray diffraction analysis can provide a definitive three-dimensional structure, including absolute stereochemistry. researchgate.netresearchgate.net This technique requires the compound to form suitable crystals. The crystalline sponge method is a newer X-ray technique that can analyze the structure of molecules by absorbing them into porous crystals, potentially allowing for the analysis of compounds that are difficult to crystallize traditionally. researchgate.net
The combination of these techniques allows for the comprehensive determination of this compound's molecular structure. scribd.com
Chromatographic and Mass Spectrometric Approaches in this compound Analysis
Chromatography and mass spectrometry are often coupled techniques used for the separation, identification, and quantification of compounds in complex mixtures. thermofisher.comnih.gov
Chromatography:
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating non-volatile or thermally unstable compounds like alkaloids. thermofisher.com Different stationary phases and mobile phases can be employed to optimize the separation of this compound from other compounds in an extract.
Gas Chromatography (GC): GC is suitable for volatile or semi-volatile compounds. thermofisher.com While this compound's volatility would determine its suitability for GC, derivatization can sometimes be used to make less volatile compounds amenable to GC analysis. mdpi.com
Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. thermofisher.comnih.gov
Electron Ionization (EI): A common ionization method in GC-MS, which typically produces characteristic fragmentation patterns useful for identification.
Electrospray Ionization (ESI): Often used in LC-MS, ESI is a soft ionization technique that typically produces protonated or deprotonated molecules, providing accurate molecular weight information. thermofisher.com
Tandem Mass Spectrometry (MS/MS): MS/MS involves fragmenting selected ions and analyzing the resulting fragment ions. lcms.czwikipedia.org This provides more detailed structural information and is valuable for confirming the identity of a compound and studying its fragmentation pathways. lcms.czwikipedia.org
Coupling chromatographic techniques with mass spectrometry, such as LC-MS or GC-MS, allows for the separation of this compound from a mixture followed by its detection and structural characterization based on its mass spectrum and fragmentation pattern. thermofisher.com
Future Perspectives and Research Trajectories for Himbosine
Emerging Methodologies in Himbosine-Derived Compound Discovery
The synthesis of complex natural products like this compound presents significant challenges, driving the development of novel and efficient synthetic strategies. Emerging methodologies are crucial for accessing this compound and its analogues, enabling comprehensive studies of their properties. Recent advances in the synthesis of Galbulimima alkaloids, including himbacine and himandrine (B93620), highlight the power of modern synthetic techniques such as Diels-Alder cycloadditions, ring contractions, Curtius rearrangements, Birch reductions, intramolecular nucleophilic aminations, and palladium-mediated alkene aminations researchgate.netresearchgate.net.
Future research in this area could leverage cutting-edge synthetic methodologies such as photocatalysis, biocatalysis, electroorganic chemistry, and mechanochemistry to develop more sustainable and efficient routes to this compound and novel this compound-derived compounds unisi.it. These methods offer potential advantages in terms of atom economy, reduced waste generation, and the ability to access complex structures with high stereoselectivity unisi.it.
The development of convergent and flexible synthetic routes, as demonstrated in the synthesis of himbacine congeners, will be essential for generating diverse libraries of this compound analogues researchgate.net. This will facilitate structure-activity relationship (SAR) studies, which are critical for identifying compounds with enhanced biological activity or novel properties.
Integration of this compound Research with Chemical Biology Approaches
Integrating this compound research with chemical biology approaches is key to understanding its molecular targets and mechanisms of action. While the bioactivity of this compound has not been extensively investigated, the known activities of related Galbulimima alkaloids, such as the muscarinic receptor antagonism of himbacine, suggest potential avenues for exploration bioaustralis.comresearchgate.net.
Chemical biology tools, such as activity-based protein profiling, affinity chromatography, and reporter assays, could be employed to identify proteins that interact with this compound. Phenotypic screening in various cell-based or in vivo models could reveal previously unknown biological effects. Given the structural complexity, this compound might interact with multiple targets or modulate complex biological pathways.
Furthermore, the synthesis of this compound analogues with specific modifications could help probe the structural requirements for any observed biological activity. This could involve creating tagged versions of this compound for imaging or pull-down experiments, or synthesizing simplified analogues to identify key pharmacophores. The application of '-omics' technologies (e.g., transcriptomics, proteomics, metabolomics) in conjunction with this compound treatment could provide a broader understanding of its cellular impact.
Unexplored Areas of this compound's Biological and Synthetic Utility
The biological utility of this compound remains largely unexplored bioaustralis.com. While some Galbulimima alkaloids have shown effects on the cardiovascular and antispasmodic systems, and himbacine is a known muscarinic antagonist, the specific bioactivities of this compound are not well-documented bioaustralis.comumanitoba.canih.gov.
Future research should focus on comprehensive biological profiling of this compound across a range of targets and pathways. This could include screening against various receptor panels, enzyme assays, and cell-based functional assays relevant to different disease areas. Given the structural diversity within the Galbulimima alkaloids, it is plausible that this compound possesses unique biological activities distinct from its congeners.
From a synthetic utility perspective, this compound's complex scaffold presents opportunities for methodology development. Its unique arrangement of rings and functional groups can serve as a challenging target for testing new synthetic reactions and strategies. Moreover, this compound and its derivatives could potentially serve as chiral building blocks for the synthesis of other complex molecules.
The potential for this compound-derived compounds as leads for drug discovery is another significant unexplored area. Inspired by the success of himbacine as a lead for thrombin receptor antagonists, this compound and its analogues could be investigated for activity against novel therapeutic targets researchgate.netumanitoba.ca. The structural novelty of this compound provides a unique starting point for the discovery of new chemical entities with potentially valuable pharmacological properties.
Q & A
Q. How can researchers ensure methodological rigor when replicating this compound synthesis protocols from literature?
- Methodological Answer : Cross-check reported procedures with original spectral data (e.g., NMR shifts in supplementary files). Replicate under identical conditions first, then troubleshoot variables (e.g., solvent grade, stirring rate). Document deviations and outcomes in a replication log .
Tables for Key Methodological Comparisons
Q. Table 1: Analytical Techniques for this compound Characterization
| Technique | Application | Advantages | Limitations |
|---|---|---|---|
| HPLC | Purity assessment | High resolution, quantitative | Requires reference standards |
| LC-MS | Structural elucidation | Combines separation & mass data | High instrumentation cost |
| NMR | Functional group analysis | Non-destructive, detailed spectra | Limited sensitivity for traces |
Q. Table 2: Common Pitfalls in this compound Pharmacological Assays
Guidelines for Academic Rigor
- Hypothesis Formulation : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use PICO framework for clinical questions .
- Data Presentation : Include raw datasets in appendices, processed data in main text. Use SI units and IUPAC nomenclature .
- Ethical Compliance : Declare conflicts of interest and obtain IRB approval for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
